molecular formula C10H14N2O4S B14603631 Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate CAS No. 58358-76-2

Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14603631
CAS No.: 58358-76-2
M. Wt: 258.30 g/mol
InChI Key: YDTBBXJAMHTGRF-UHFFFAOYSA-N
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Description

Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of benzenesulfonyl hydrazine with propyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl hydrazones.

    Reduction: It can be reduced to form the corresponding hydrazine derivative.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl hydrazones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazine derivatives depending on the reagents used.

Scientific Research Applications

Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with carbonyl-containing biomolecules, leading to the inhibition of enzyme activity. Additionally, it can induce programmed cell death pathways like apoptosis and autophagy in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both hydrazine and sulfonyl groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

58358-76-2

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

propyl N-(benzenesulfonamido)carbamate

InChI

InChI=1S/C10H14N2O4S/c1-2-8-16-10(13)11-12-17(14,15)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H,11,13)

InChI Key

YDTBBXJAMHTGRF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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